molecular formula C20H19NO5 B2944698 (Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate CAS No. 852453-61-3

(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate

Cat. No.: B2944698
CAS No.: 852453-61-3
M. Wt: 353.374
InChI Key: CCWDFROJLWWTJG-ATVHPVEESA-N
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Description

(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate is an organic compound with a complex structure that includes a methoxybenzoyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with an appropriate amine to form an intermediate, which is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[(2E)-2-[hydroxy-(4-methoxyphenyl)methylidene]-3-oxobutylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-13(22)17(19(23)14-8-10-15(25-2)11-9-14)12-21-18-7-5-4-6-16(18)20(24)26-3/h4-12,23H,1-3H3/b19-17+,21-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONZNYNRXWDHNK-VKZDOIHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C1=CC=C(C=C1)OC)O)C=NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C(\C1=CC=C(C=C1)OC)/O)/C=NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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